Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the context of the biological system .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 3-(4-bromophenyl)-1-hydroxypropan-2-ylcarbamate
- Tert-butyl 3-(4-methylphenyl)-1-hydroxypropan-2-ylcarbamate
Uniqueness
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to enzymes, and overall biological activity .
Biological Activity
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate, with the molecular formula C14H20ClNO3 and CAS number 235439-54-0, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride in the presence of a base like triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamate group, resulting in a stable product suitable for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It functions as an enzyme inhibitor by binding to active sites, thus obstructing catalytic activities. This inhibition can manifest in various biological effects, including:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
- Anticancer properties : Potentially through modulation of cell signaling pathways related to cancer progression .
Anti-inflammatory and Anticancer Properties
Research has indicated that this compound exhibits anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
In cancer models, the compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved often depend on the type of cancer being studied.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound could significantly reduce cell viability loss in astrocytes exposed to amyloid-beta, suggesting protective effects against neurotoxicity .
- Another investigation highlighted its potential as a biochemical probe for studying enzyme mechanisms, particularly in relation to inflammation and cancer biology.
- In Vivo Studies :
Comparative Analysis
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)-3-hydroxypropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUWUPQMWXWIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.